

The Function of SSR128129E Free Acid: A Technical Guide

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Compound of Interest		
Compound Name:	SSR128129E free acid	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the function of **SSR128129E free acid**, a novel allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR). The information presented herein is intended to support research and development efforts in oncology and other fields where FGFR signaling is a key therapeutic target.

Core Mechanism of Action

SSR128129E is a small-molecule, orally available, allosteric inhibitor of FGFR signaling.[1][2] [3][4][5] Unlike traditional tyrosine kinase inhibitors that target the intracellular kinase domain, SSR128129E binds to the extracellular part of the FGFR.[1][2][5] This extracellular binding does not compete with the natural ligand, Fibroblast Growth Factor (FGF), for its binding site.[1] [5] Instead, SSR128129E acts allosterically to inhibit FGF-induced signaling pathways that are linked to receptor internalization.[1][5] This unique mechanism of action has been elucidated through a combination of crystallography, nuclear magnetic resonance, and molecular dynamics simulations.[1]

The binding of SSR128129E to the extracellular domain of FGFR induces a conformational change that prevents the proper internalization of the receptor upon FGF binding.[5] This disruption of receptor trafficking is a key aspect of its inhibitory function. SSR128129E is a pan-FGFR inhibitor, demonstrating activity against FGFR1, FGFR2, FGFR3, and FGFR4.[3][4]

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Quantitative Analysis of In Vitro Efficacy

SSR128129E has demonstrated potent inhibitory activity across a range of in vitro assays, targeting key cellular processes involved in cancer progression and angiogenesis.

Parameter	Target/Process	Cell Line/System	Value	Reference
IC50	FGFR1	Biochemical Assay	1.9 μΜ	[2][6]
IC50	FGF2-induced Endothelial Cell Proliferation	Human Umbilical Vein Endothelial Cells (HUVECs)	31 ± 1.6 nM	[2][4]
IC50	FGF2-induced Endothelial Cell Migration	Human Umbilical Vein Endothelial Cells (HUVECs)	15.2 ± 4.5 nM	[2][4]
IC50 Range	FGF2-induced FGFR Stimulation	Not Specified	15-28 nM	[3]

In Vivo Efficacy and Anti-Tumor Activity

Oral administration of SSR128129E has shown significant anti-tumor and anti-angiogenic effects in various preclinical cancer models.



Cancer Model	Dosing Regimen	Key Findings	Reference
Orthotopic Panc02 Pancreatic Tumors	30 mg/kg/day	44% inhibition of tumor growth.[2]	[2]
Lewis Lung Carcinoma	30 mg/kg/day	53% reduction in tumor size and 40% reduction in tumor weight.[2]	[2]
Subcutaneous CT26 Colon Tumors	Not Specified	34% inhibition of tumor growth.[2]	[2]
Multidrug-Resistant MCF7/ADR Breast Cancer Xenograft	Not Specified	40% inhibition of tumor growth.[2]	[2]
Panc02-FGFR1 30 mg/kg/day + Pancreatic Tumors Radiotherapy		Significantly decreased microvessel density; 40% decrease in tumor size with combination therapy. [7]	[7]

Signaling Pathways and Experimental Workflows Allosteric Inhibition of FGFR Signaling Pathway

The following diagram illustrates the mechanism of action of SSR128129E in the context of the FGFR signaling pathway.





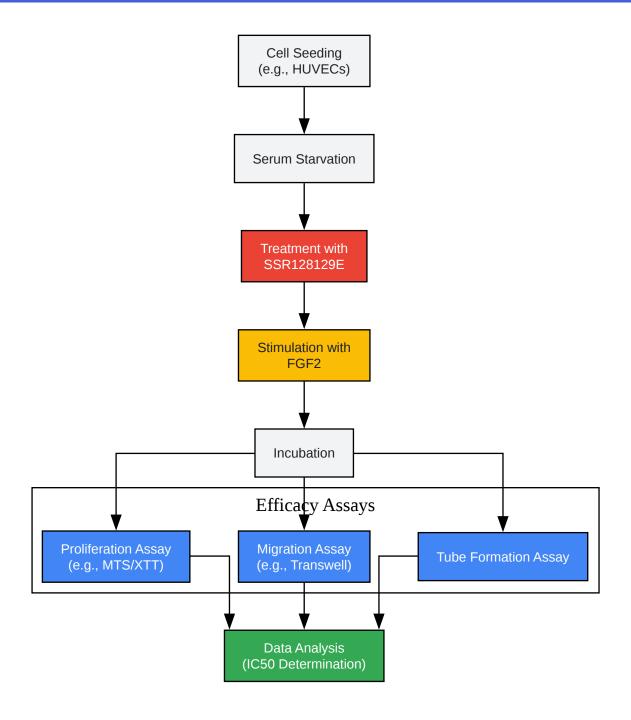
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Caption: Allosteric inhibition of FGFR signaling by SSR128129E.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of SSR128129E.





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Caption: Experimental workflow for in vitro efficacy assessment.

Detailed Experimental Protocols FGFR1 Inhibition Assay (Biochemical)

Principle: To determine the direct inhibitory effect of SSR128129E on the enzymatic activity
of the FGFR1 kinase domain.



Methodology:

- A recombinant human FGFR1 kinase domain is incubated with a specific peptide substrate and ATP.
- SSR128129E at various concentrations is added to the reaction mixture.
- The kinase reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a phosphospecific antibody-based ELISA or a radiometric assay.
- The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Endothelial Cell Proliferation Assay

- Principle: To assess the ability of SSR128129E to inhibit FGF2-induced proliferation of endothelial cells.
- Methodology:
 - Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to attach overnight.
 - The cells are then serum-starved for a period (e.g., 4-6 hours) to synchronize their cell cycle.
 - Cells are pre-treated with various concentrations of SSR128129E for a specified time (e.g., 1 hour).
 - FGF2 (e.g., 10 ng/mL) is added to stimulate cell proliferation.
 - After an incubation period (e.g., 48-72 hours), cell viability and proliferation are assessed using a colorimetric assay such as MTS or XTT, or by direct cell counting.



• The IC50 value is determined from the dose-response curve.

Endothelial Cell Migration Assay

- Principle: To evaluate the effect of SSR128129E on the migration of endothelial cells towards an FGF2 chemoattractant.
- · Methodology:
 - A transwell migration assay is typically used, with a porous membrane separating the upper and lower chambers.
 - HUVECs, pre-treated with different concentrations of SSR128129E, are seeded in the upper chamber in serum-free media.
 - The lower chamber contains media supplemented with FGF2 as the chemoattractant.
 - The cells are allowed to migrate through the pores of the membrane for a set time (e.g., 4-6 hours).
 - Non-migrated cells on the upper surface of the membrane are removed.
 - Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
 - The IC50 for migration inhibition is calculated based on the reduction in the number of migrated cells.

In Vivo Tumor Xenograft Studies

- Principle: To assess the anti-tumor efficacy of SSR128129E in a living organism.
- Methodology:
 - Immuno-compromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells (e.g., Panc02, CT26).



- Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
- SSR128129E is administered orally at a specified dose and schedule (e.g., 30 mg/kg/day).
- Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- At the end of the study, tumors are excised, weighed, and may be further analyzed for biomarkers of drug activity (e.g., microvessel density).
- The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

This technical guide provides a foundational understanding of the function and evaluation of **SSR128129E** free acid. For further detailed information, including specific experimental conditions and raw data, consulting the primary research articles is recommended.

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